molecular formula C19H26N2S B10957922 N-(1-Adamantylmethyl)-N'-benzylthiourea

N-(1-Adamantylmethyl)-N'-benzylthiourea

Cat. No.: B10957922
M. Wt: 314.5 g/mol
InChI Key: JHGKLNSHBBVAPT-UHFFFAOYSA-N
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Description

N-(1-Adamantylmethyl)-N'-benzylthiourea is a disubstituted thiourea derivative characterized by an adamantylmethyl group and a benzyl group attached to the thiourea core. The adamantyl moiety confers high lipophilicity and rigidity due to its bicyclic hydrocarbon structure, while the benzyl group introduces aromaticity and moderate hydrophobicity. This combination may enhance binding to hydrophobic pockets in biological targets or improve membrane permeability.

Properties

Molecular Formula

C19H26N2S

Molecular Weight

314.5 g/mol

IUPAC Name

1-(1-adamantylmethyl)-3-benzylthiourea

InChI

InChI=1S/C19H26N2S/c22-18(20-12-14-4-2-1-3-5-14)21-13-19-9-15-6-16(10-19)8-17(7-15)11-19/h1-5,15-17H,6-13H2,(H2,20,21,22)

InChI Key

JHGKLNSHBBVAPT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=S)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantylmethyl)-N’-benzylthiourea typically involves the reaction of 1-adamantylmethylamine with benzyl isothiocyanate. The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol. The general reaction scheme is as follows:

    Preparation of 1-Adamantylmethylamine: This intermediate can be synthesized by the reduction of 1-adamantylmethyl ketone using a reducing agent like lithium aluminum hydride (LiAlH4).

    Reaction with Benzyl Isothiocyanate: The 1-adamantylmethylamine is then reacted with benzyl isothiocyanate to form N-(1-Adamantylmethyl)-N’-benzylthiourea. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for N-(1-Adamantylmethyl)-N’-benzylthiourea are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(1-Adamantylmethyl)-N’-benzylthiourea can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines. Reducing agents like sodium borohydride (NaBH4) are often used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles such as amines or alcohols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thioureas

Scientific Research Applications

Chemistry

In chemistry, N-(1-Adamantylmethyl)-N’-benzylthiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric effects in various reactions.

Biology

The compound has potential applications in biological studies due to its ability to interact with biological macromolecules. It can be used as a probe to study protein-ligand interactions and enzyme mechanisms.

Medicine

In medicinal chemistry, N-(1-Adamantylmethyl)-N’-benzylthiourea is investigated for its potential therapeutic properties. Compounds containing adamantyl groups have shown antiviral, antibacterial, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its rigid structure makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which N-(1-Adamantylmethyl)-N’-benzylthiourea exerts its effects is largely dependent on its interaction with molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and specificity of the compound towards its targets. The thiourea moiety can form hydrogen bonds and interact with various functional groups in biological molecules, affecting their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Thiourea derivatives vary widely based on N-substituents, which dictate solubility, stability, and bioactivity. Key analogs include:

Compound Name Substituents Molecular Weight Key Properties Source
N-(1-Adamantylmethyl)-N'-benzylthiourea Adamantylmethyl, benzyl ~356.5 g/mol* High lipophilicity, rigid backbone Estimated
N-Benzoyl-N'-4-cyanophenyl thiourea (I) Benzoyl, 4-cyanophenyl 306.38 g/mol Polar (cyano), electrochemical activity
N-(1-Adamantylcarbonyl)-N'-(1-bicyclo[2.2.1]hept-2-ylethyl)thiourea Adamantylcarbonyl, bicycloheptyl 360.56 g/mol Extreme rigidity, low solubility
N-Benzylthiourea (5b) Benzyl, unsubstituted 166.23 g/mol Moderate hydrophobicity, flexible

*Estimated based on adamantyl (C₁₀H₁₅) and benzyl (C₇H₇) contributions.

  • Lipophilicity : Adamantyl-containing thioureas (e.g., the target compound and ) exhibit higher logP values compared to benzyl or aryl analogs (e.g., ), impacting pharmacokinetics and target engagement .
  • In contrast, benzylthiourea (5b) adopts variable conformations, as seen in receptor docking studies .

Research Findings and Key Insights

Substituent Effects on Bioactivity: Adamantyl groups enhance target affinity in hydrophobic environments (e.g., enzyme active sites) but may limit solubility . Benzyl groups balance flexibility and hydrophobicity, as seen in Src kinase inhibitors . Electron-deficient aryl groups (e.g., nitro, cyano) improve electrochemical and antimicrobial properties .

Synthetic Challenges :

  • Bulky substituents (e.g., adamantyl) require optimized catalysts (e.g., Pd(dba)₂/BINAP) and elevated temperatures for efficient coupling .
  • Thiourea cyclization (e.g., forming benzotriazocine in ) competes with open-chain product formation, necessitating precise reaction control.

Structural Characterization :

  • ¹³C-NMR : Thiocarbonyl (C=S) peaks appear at ~170–180 ppm, as observed in .
  • HRMS : Accurately confirms molecular weights, critical for adamantyl derivatives due to their complex isotopic patterns .

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